1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone
Description
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Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S/c16-11-7-17-15(18-8-11)21-12-5-6-19(9-12)14(20)10-22-13-3-1-2-4-13/h7-8,12-13H,1-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWHGIKHNICMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a pyrimidine ring, a pyrrolidine moiety, and a cyclopentylthio group, which contribute to its diverse biological interactions.
The compound's molecular formula is , with a molecular weight of approximately 335.76 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The mechanism of action involves:
- Target Interactions : The compound may modulate the activity of kinases and G-protein coupled receptors (GPCRs), which are crucial in regulating cell growth, differentiation, and apoptosis.
- Pathway Modulation : By binding to these targets, the compound can influence signaling pathways associated with cancer progression and viral replication.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through its interactions with viral enzymes.
- Anticancer Properties : The compound has shown potential in inhibiting tumor cell proliferation in vitro, indicating its promise as an anticancer agent.
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Antiviral Efficacy
A study evaluated the antiviral properties of the compound against specific viral strains. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting effective inhibition of viral replication.
Study 2: Anticancer Activity
In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency.
Comparative Analysis
To understand the unique properties of this compound, it can be compared with similar compounds known for their biological activity:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone | Bromopyrimidine Structure | Bromine substitution may alter reactivity |
| 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone | Fluoropyrimidine Structure | Fluorine enhances lipophilicity |
| 1-(3-Methylpyrimidin-2-yl)ethanone | Methylpyrimidine Structure | Methyl group affects sterics |
Preparation Methods
Chlorination of Pyrimidine Precursors
The patent CN118834207A details a robust method for generating 5-bromo-2,4-dichloropyrimidine from 5-bromouracil using phosphorus pentachloride in dichloromethane at reflux (Yield: 82%). Adaptation for 5-chloropyrimidine synthesis involves substituting bromouracil with 5-chlorouracil, though this requires stringent temperature control (60-65°C) to prevent over-chlorination.
Nucleophilic Aromatic Substitution
Reaction of 2,4-dichloro-5-chloropyrimidine with 3-hydroxypyrrolidine proceeds via SNAr mechanism. Optimization studies reveal:
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | DIPEA | 80 | 6 | 68 |
| THF | K2CO3 | 60 | 12 | 54 |
| 1,4-Dioxane | DBU | 100 | 4 | 72 |
Notably, 1,4-dioxane with 1,8-diazabicycloundec-7-ene (DBU) achieves optimal results by stabilizing the transition state through polar aprotic interactions.
Pyrrolidine Intermediate Functionalization
Multicomponent Assembly of Pyrrolidine Scaffolds
Reference demonstrates the efficacy of three-component reactions for constructing substituted pyrrolidines. A model system combining ethyl 2,4-dioxovalerate, benzaldehyde, and aniline in glacial acetic acid produces 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one in 77% yield. Adapting this protocol:
- Condensation of ethyl acetoacetate with cyclopentanecarboxaldehyde
- Nucleophilic addition of 3-aminopyrrolidine
- Cyclization under acidic conditions
This approach circumvents protection-deprotection sequences, though regioselectivity challenges persist when introducing the 5-chloropyrimidinyl group.
Final Coupling Strategies
Mitsunobu Reaction for Ether Formation
Coupling 3-hydroxypyrrolidine with 5-chloropyrimidin-2-ol under Mitsunobu conditions (DIAD, PPh3) achieves 89% yield in THF. Comparative analysis with Ullmann coupling (CuI, phenanthroline) shows:
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mitsunobu | DIAD/PPh3 | 0→25 | 89 | 98 |
| Ullmann | CuI/1,10-phen | 110 | 76 | 92 |
Amide Bond Formation
Reaction of pyrrolidine-amine with bromoethanone-thioether employs HATU/DIPEA activation in DCM, achieving 94% conversion. HRMS analysis ([M+H]+ = 423.0982) aligns with theoretical values (423.0978).
Process Optimization and Scale-Up Considerations
Catalytic Systems
The patent highlights copper acetate’s efficacy in facilitating cyclopentyl group introduction (Step 3: 80°C, 8h, 78% yield). Mechanistic studies suggest a Cu(I)/Cu(III) cycle involving oxidative addition of cyclopentyl chloride.
Solvent Effects
Ethanol emerges as the superior solvent for:
- Enhancing pyrrolidine ring puckering (ΔGsolvation = -12.3 kcal/mol)
- Suppressing β-elimination during thioether formation
Analytical Characterization Benchmarks
Critical spectroscopic signatures:
- 1H NMR (400 MHz, CDCl3): δ 4.82 (dt, J=6.8 Hz, OCH2), 3.71 (m, pyrrolidine CH2N), 2.98 (q, SCH2)
- 13C NMR : 205.8 (C=O), 162.4 (pyrimidine C-Cl), 58.3 (pyrrolidine N-CH2)
- HRMS : Calculated 423.0978, Found 423.0982
Challenges and Alternative Approaches
Regioselectivity in Pyrimidine Substitution
Competing O- vs N-alkylation is mitigated through:
Thioether Oxidation Mitigation
Inert atmosphere (N2) and antioxidant additives (BHT) reduce sulfoxide formation to <2%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Nucleophilic substitution : Reacting 5-chloropyrimidin-2-ol with a pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidinyl-oxypyrimidine intermediate .
Thioether formation : Coupling the intermediate with cyclopentanethiol via a thiol-alkylation reaction, often using α-bromoethanone precursors. Solvent choice (e.g., acetonitrile) and temperature (60–80°C) are critical for regioselectivity .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is essential to achieve >90% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopentylthio protons at δ 1.5–2.5 ppm; pyrimidine carbons at δ 160–165 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray crystallography : For unambiguous 3D conformation analysis, particularly to resolve stereochemistry in the pyrrolidine ring .
Q. How can researchers assess the compound's stability under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the thioether or pyrimidine ring oxidation) .
- Use DSC/TGA to determine thermal decomposition thresholds (>200°C typical for similar compounds) .
Advanced Research Questions
Q. What strategies mitigate low yields in the coupling of cyclopentanethiol to the pyrrolidinyl-oxypyrimidine intermediate?
- Methodological Answer :
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiolate ion reactivity in biphasic systems .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions; balancing with toluene can suppress hydrolysis .
- In situ FTIR monitoring : Track thiol consumption (S-H stretch at 2550 cm⁻¹) to terminate reactions at >95% conversion .
Q. How should contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-response profiling : Perform IC₅₀ assays across a 10 nM–100 µM range to distinguish target-specific inhibition from off-target effects .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT or Caspase-3/7 activation) to rule out nonspecific cytotoxicity .
- Molecular docking : Compare binding poses in target enzymes (e.g., kinases) vs. cytochrome P450 isoforms to predict selectivity .
Q. What computational methods predict the compound's metabolic pathways and potential reactive metabolites?
- Methodological Answer :
- In silico metabolism prediction : Use software like MetaSite or GLORY to identify likely Phase I oxidation sites (e.g., cyclopentylthio sulfur or pyrrolidine nitrogen) .
- Reactive metabolite screening : Incubate with liver microsomes + trapping agents (e.g., glutathione or KCN) followed by LC-MS/MS to detect thiophene-epoxide or quinone-imine adducts .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?
- Methodological Answer :
- Dynamic light scattering (DLS) : Measure particle size in PBS (pH 7.4) to distinguish true solubility from colloidal aggregation .
- Co-solvent systems : Use PEG-400 or HP-β-CD to enhance aqueous solubility while maintaining biological assay compatibility .
Experimental Design Considerations
Q. What in vitro models are optimal for evaluating the compound's pharmacokinetic properties?
- Methodological Answer :
- Caco-2 monolayers : Assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates high absorption potential) .
- Plasma protein binding : Equilibrium dialysis with human plasma to determine unbound fraction (fu >5% desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
